![molecular formula C21H17ClFN7O B3411611 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 920369-68-2](/img/structure/B3411611.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone
Overview
Description
The compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a triazolo ring fused with the pyrimidine ring .Future Directions
Mechanism of Action
Mode of Action
It is known that triazolo[4,5-d]pyrimidine derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-14-5-7-15(8-6-14)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNHULKOUGWZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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